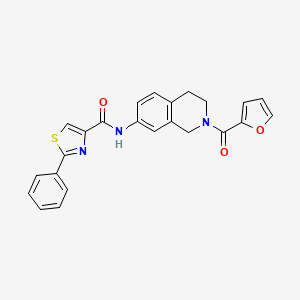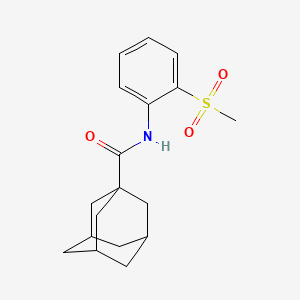
N-(2-甲磺酰苯基)金刚烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methanesulfonylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts significant stability and resistance to metabolic degradation
科学研究应用
N-(2-methanesulfonylphenyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antiviral agent, particularly against viruses like Ebola, due to its ability to inhibit viral entry and replication.
Medicine: Research is ongoing to explore its anticancer properties, as it may interfere with cancer cell proliferation and survival.
Industry: The compound’s stability and functional versatility make it useful in the development of new materials and catalysts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methanesulfonylphenyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane-1-carboxylic acid with 2-methanesulfonylphenylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(2-methanesulfonylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
作用机制
The mechanism of action of N-(2-methanesulfonylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In the context of antiviral activity, the compound is known to inhibit the glycoprotein-mediated entry of viruses into host cells. This inhibition is achieved by binding to the viral glycoprotein, thereby preventing the fusion of the viral envelope with the host cell membrane. In anticancer research, the compound may exert its effects by disrupting key signaling pathways involved in cell growth and survival.
相似化合物的比较
N-(2-methanesulfonylphenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral activity against influenza A virus.
Rimantadine: Another antiviral agent with a similar mechanism of action to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
Uniqueness: What sets N-(2-methanesulfonylphenyl)adamantane-1-carboxamide apart is its methanesulfonylphenyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a versatile candidate for various applications in research and industry.
属性
IUPAC Name |
N-(2-methylsulfonylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-23(21,22)16-5-3-2-4-15(16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWUBSGXCQREGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)
![5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B2496200.png)
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)
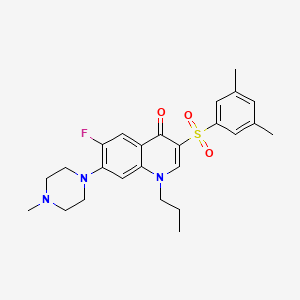
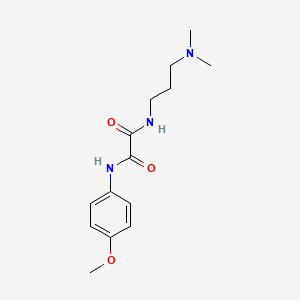
![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)
![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)


![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)
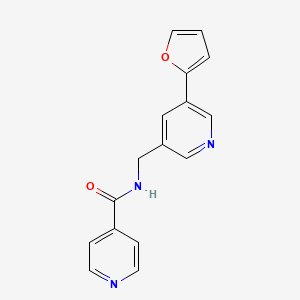
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2496219.png)
